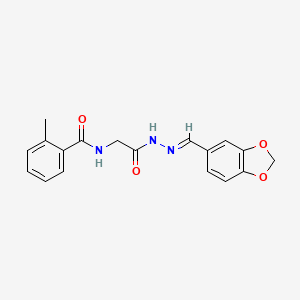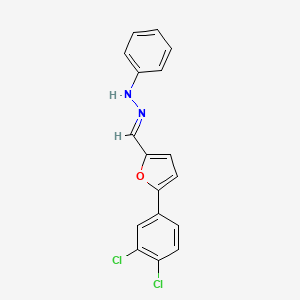
1-((5-(3,4-Dichlorophenyl)furan-2-yl)methylene)-2-phenylhydrazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-((5-(3,4-Dichlorophenyl)furan-2-yl)methylene)-2-phenylhydrazine is a complex organic compound characterized by the presence of a furan ring substituted with a 3,4-dichlorophenyl group and a phenylhydrazine moiety
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-((5-(3,4-Dichlorophenyl)furan-2-yl)methylene)-2-phenylhydrazine typically involves the condensation of 5-(3,4-dichlorophenyl)furan-2-carbaldehyde with phenylhydrazine. The reaction is usually carried out in the presence of a suitable catalyst under controlled temperature conditions to ensure high yield and purity.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and environmental considerations. Advanced techniques such as continuous flow synthesis might be employed to enhance production rates and ensure consistent quality.
化学反応の分析
Types of Reactions: 1-((5-(3,4-Dichlorophenyl)furan-2-yl)methylene)-2-phenylhydrazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield hydrazine derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Conditions vary depending on the substituent being introduced, but typical reagents include halogens, acids, or bases.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield furan oxides, while reduction could produce hydrazine derivatives.
科学的研究の応用
1-((5-(3,4-Dichlorophenyl)furan-2-yl)methylene)-2-phenylhydrazine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 1-((5-(3,4-Dichlorophenyl)furan-2-yl)methylene)-2-phenylhydrazine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering a cascade of biochemical events. The exact pathways and targets can vary depending on the specific application and context of use.
類似化合物との比較
- [5-(3,4-Dichlorophenyl)furan-2-yl]-piperidine-1-ylmethanethione
- 2-(3,4-Dichlorophenyl)-4-(furan-2-yl)-6H-pyrimido[2,1-b]quinazolin-6-one
Comparison: 1-((5-(3,4-Dichlorophenyl)furan-2-yl)methylene)-2-phenylhydrazine stands out due to its unique combination of a furan ring and phenylhydrazine moiety, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable subject of study in various research fields.
特性
CAS番号 |
374090-33-2 |
|---|---|
分子式 |
C17H12Cl2N2O |
分子量 |
331.2 g/mol |
IUPAC名 |
N-[(E)-[5-(3,4-dichlorophenyl)furan-2-yl]methylideneamino]aniline |
InChI |
InChI=1S/C17H12Cl2N2O/c18-15-8-6-12(10-16(15)19)17-9-7-14(22-17)11-20-21-13-4-2-1-3-5-13/h1-11,21H/b20-11+ |
InChIキー |
MMPPVVTTZHVPFY-RGVLZGJSSA-N |
異性体SMILES |
C1=CC=C(C=C1)N/N=C/C2=CC=C(O2)C3=CC(=C(C=C3)Cl)Cl |
正規SMILES |
C1=CC=C(C=C1)NN=CC2=CC=C(O2)C3=CC(=C(C=C3)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-((3-Ethyl-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)-N-(m-tolyl)acetamide](/img/structure/B15084558.png)
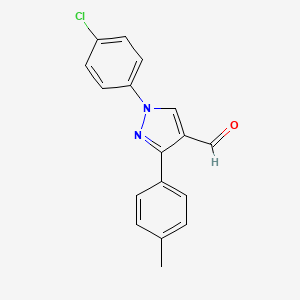

![3-(4-Methylphenyl)-2-{[(2E)-3-phenyl-2-propenyl]sulfanyl}-5,6,7,8-tetrahydro[1]benzothieno[2,3-D]pyrimidin-4(3H)-one](/img/structure/B15084579.png)
![[2-ethoxy-4-[(E)-[(4-phenylmethoxybenzoyl)hydrazinylidene]methyl]phenyl] 4-methoxybenzoate](/img/structure/B15084583.png)

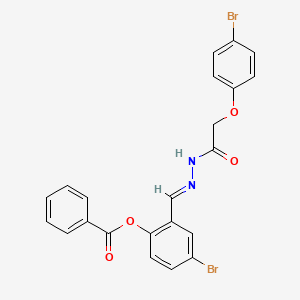
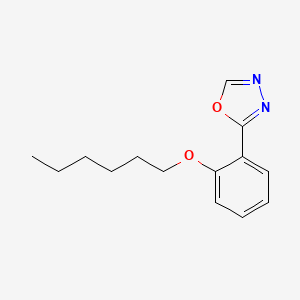
![(4E)-5-(3,4-dichlorophenyl)-4-[hydroxy(4-methoxyphenyl)methylidene]-1-[3-(morpholin-4-yl)propyl]pyrrolidine-2,3-dione](/img/structure/B15084612.png)
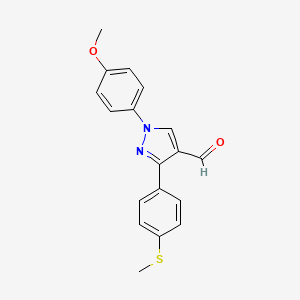
![[2-(3-bromo-4-methoxyphenyl)-2-oxoethyl] 2-(benzotriazol-1-yl)acetate](/img/structure/B15084620.png)
![ethyl 2-[3-(3-fluoro-4-methylbenzoyl)-4-hydroxy-2-(4-hydroxy-3-methoxyphenyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B15084629.png)
![{2-[(E)-{[3-(4-methoxyphenyl)-5-thioxo-1,5-dihydro-4H-1,2,4-triazol-4-yl]imino}methyl]phenoxy}acetic acid](/img/structure/B15084631.png)
